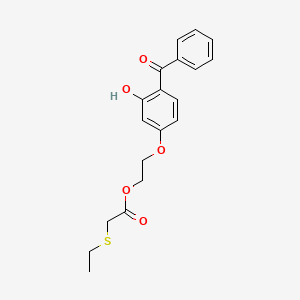![molecular formula C27H19BrN2O2 B14491808 Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- CAS No. 64516-26-3](/img/structure/B14491808.png)
Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a benzoquinoline core substituted with bromophenyl, ethylphenyl, and nitro groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s reactivity.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- involves its interaction with specific molecular targets. The nitro group, for example, can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Benzo[f]quinoline: The parent compound without the additional substituents.
3-(4-Bromophenyl)quinoline: Lacks the ethylphenyl and nitro groups.
1-(4-Ethylphenyl)quinoline: Lacks the bromophenyl and nitro groups.
Uniqueness
The unique combination of bromophenyl, ethylphenyl, and nitro groups in Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro- imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities. These features make it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
64516-26-3 |
|---|---|
分子式 |
C27H19BrN2O2 |
分子量 |
483.4 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitrobenzo[f]quinoline |
InChI |
InChI=1S/C27H19BrN2O2/c1-2-17-6-8-18(9-7-17)22-16-24(19-10-13-21(28)14-11-19)29-23-15-12-20-4-3-5-25(30(31)32)26(20)27(22)23/h3-16H,2H2,1H3 |
InChI 键 |
HZXISDSUZIOYHX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=CC=C4[N+](=O)[O-])C=C3)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



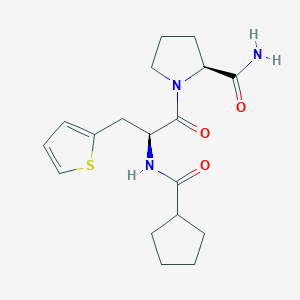
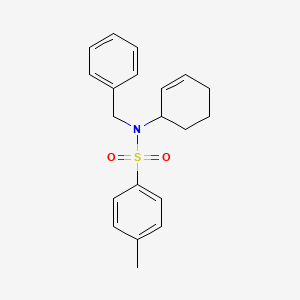




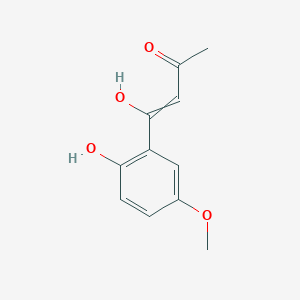
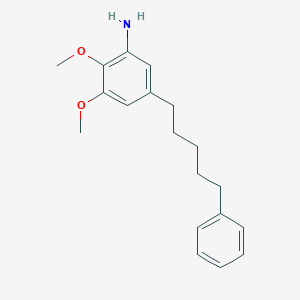

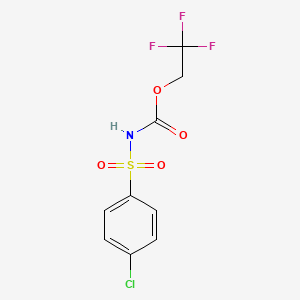
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
